molecular formula C17H12ClN3O3 B2974475 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride CAS No. 1052516-44-5

4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride

Cat. No.: B2974475
CAS No.: 1052516-44-5
M. Wt: 341.75
InChI Key: UTZGTEYHBFLOJH-UHFFFAOYSA-N
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Description

4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a heterocyclic compound featuring a benzofuropyrimidine core linked to a benzoic acid moiety via an amino group. The benzoic acid group enhances solubility and provides a site for functional modifications, while the hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3.ClH/c21-17(22)10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZGTEYHBFLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride typically involves the condensation of benzofuro[3,2-d]pyrimidine derivatives with aminobenzoic acid under specific reaction conditions. One common method includes heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride involves the inhibition of specific protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile Derivatives :

  • Core Structure : Identical benzofuropyrimidine core but functionalized with electron-deficient dicarbonitrile groups.
  • Application : Used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
  • Key Contrast : Unlike the target compound, these derivatives prioritize optoelectronic performance over biological activity.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application Reference
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid HCl Benzofuro[3,2-d]pyrimidine Benzoic acid, amino linker ~480–500 (estimated) Potential kinase inhibitor (inferred) N/A
XL413 Benzofuro[3,2-d]pyrimidinone Pyrrolidine, chlorine 382.27 Cdc7 kinase inhibitor
SPL-334 Thieno[3,2-d]pyrimidine Cyanobenzylthio, benzoic acid 433.50 Research compound
Benzofuropyrimidine-2,4-dicarbonitrile Benzofuro[3,2-d]pyrimidine 2,4-Dicarbonitrile ~300–350 (estimated) OLED materials

Research Implications and Contradictions

  • Biological vs. Material Science Applications: The benzofuropyrimidine core is versatile, with minor substituent changes redirecting activity from kinase inhibition (XL413) to electroluminescence (dicarbonitrile derivatives) .
  • Impact of Heteroatom Substitution: Replacing oxygen (benzofuro) with sulfur (thieno) alters electronic properties and bioavailability, as seen in SPL-334 .

Biological Activity

4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fused benzofuro-pyrimidine ring system, which contributes to its distinct chemical properties. Its molecular formula is C17H14N4O2HClC_{17}H_{14}N_{4}O_{2}\cdot HCl, and it exhibits characteristics typical of both benzoic acid derivatives and pyrimidine compounds.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the retinoid X receptor alpha (RXRa). By binding to RXRa, the compound can inhibit its activity, leading to apoptosis in cancer cells. This process includes the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3, essential steps in the apoptotic pathway .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It acts as an antagonist to RXRa, which is implicated in various cancer types. In vitro studies have demonstrated that treatment with this compound leads to reduced cell viability in cancer cell lines through the induction of apoptosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression. Studies have shown that it can inhibit key kinases that play crucial roles in cellular signaling pathways associated with tumor growth .

Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation rates, with IC50 values suggesting potent activity against breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways as mentioned earlier .

Study 2: Enzyme Interaction

In silico studies have further supported the enzyme inhibition potential of this compound. Molecular docking simulations revealed strong binding affinities to RXRa and other related kinases. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents targeting these pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObservationsReference
AnticancerRXRa inhibitionInduces apoptosis in cancer cell lines
Enzyme InhibitionKinasesSignificant binding affinity in molecular models
CytotoxicityCancer cell linesIC50 values indicate potent activity

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